2-Chloro-6-(piperazin-1-ylmethyl)phenol
Description
2-Chloro-6-(piperazin-1-ylmethyl)phenol is a phenolic derivative featuring a piperazine moiety linked to a chlorinated aromatic ring via a methylene bridge. The compound’s structure combines the electron-withdrawing chloro substituent with the basic, flexible piperazine ring, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-fluoro-6-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-9(11(10)15)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
InChI Key |
BSGYRBSCAYFRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and piperazine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-[(piperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-fluoro-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving serotonin and dopamine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of Mannich base derivatives where piperazine or substituted piperazines are attached to phenolic scaffolds. Below is a comparative analysis with structurally related compounds:
Key Observations:
Bulky groups (e.g., t-butyl in compounds) reduce molecular flexibility and may hinder binding to sterically sensitive targets.
Synthetic Routes: The target compound may be synthesized via nucleophilic aromatic substitution, analogous to methods used for 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) derivatives (e.g., refluxing chlorinated phenols with piperazines in chlorobenzene) .
Biological Activity Trends: Piperazine-containing phenolic derivatives often exhibit antimicrobial or cytotoxic activities. For example, urea-linked piperazine-thiazole hybrids () show cytotoxicity (e.g., compound 9f, 77.7% yield), suggesting that the target compound’s chloro group could modulate similar effects . Antibacterial activity in compounds correlates with substituent bulk and polarity; the target’s chloro group may balance these factors for optimized activity.
Thermal Stability: Hydrochloride salts of piperazine-phenol derivatives (e.g., compound 3 in ) exhibit high melting points (242–244°C), implying that salt formation could enhance the target compound’s stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
